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Compound of Interest

Compound Name: Dicumene chromium

Cat. No.: B15345860

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dicumene chromium, also known as bis(cumene)chromium. The information presented herein
is intended to support research and development activities by offering detailed spectroscopic
characterization and experimental methodologies.

Introduction

Dicumene chromium is an organometallic sandwich compound where a central chromium
atom is bonded to two cumene (isopropylbenzene) ligands. Understanding its structural and
electronic properties through spectroscopic analysis is crucial for its potential applications in
catalysis and materials science. This document compiles available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dicumene chromium. Due to
the limited availability of directly published, comprehensive datasets for dicumene chromium,
data for the closely related and structurally similar compound, bis(benzene)chromium, is
included for comparative purposes where specific dicumene chromium data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally verified NMR data for dicumene chromium is not readily available in
the public domain. However, based on the analysis of the free ligand, cumene, and related
chromium arene complexes, the expected chemical shifts can be inferred.

Table 1: Predicted tH and 3C NMR Chemical Shifts for Dicumene Chromium

Predicted Chemical Shift (d)

Nucleus Atom Type / ppm
1H Aromatic (C-H) 40-5.0
Methine (CH) 25-35

Methyl (CHs) 1.0-15

13C Aromatic (ipso-C) ~110
Aromatic (C-H) 70 -85

Methine (CH) ~35

Methyl (CHs) ~25

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of dicumene chromium is characterized by vibrations of the cumene ligands.
Key absorption bands are expected for the C-H stretching of the aromatic ring and the alkyl
substituents, as well as C=C stretching vibrations of the aromatic rings.

Table 2: Key IR Absorption Bands for Dicumene Chromium
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*Expected Wavenumber

Vibrational Mode Intensity
(cm~?) **

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 3000 - 2850 Strong

Aromatic C=C Stretch 1600 - 1400 Medium

Cr-Arene Stretch 400 - 500 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry of dicumene chromium provides information about its molecular weight
and fragmentation pattern. The molecular ion peak is expected at m/z corresponding to the
molecular weight of the complex.

Table 3: Mass Spectrometry Data for Dicumene Chromium

Parameter Value Source
Molecular Formula C1sH24Cr -

Molecular Weight 292.38 g/mol -
Monoisotopic Mass 292.128305 u PubChem.[1]
Major Fragment [Cr(CoH12)]* Inferred
Fragment m/z 172 Inferred

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for dicumene

chromium are not explicitly available. However, general procedures for air-sensitive

organometallic compounds can be adapted.

NMR Spectroscopy
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Sample Preparation: Due to its air-sensitivity, dicumene chromium should be handled under
an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A sample of approximately 5-10 mg
is dissolved in a deuterated solvent (e.g., benzene-ds or toluene-ds) that has been thoroughly
degassed and dried over a suitable drying agent. The solution is then transferred to an NMR
tube fitted with a J. Young valve or a sealed NMR tube.

Instrumentation: A standard multinuclear FT-NMR spectrometer with a proton frequency of at
least 300 MHz is suitable.

Data Acquisition:

e 1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-
noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. A wider spectral width (e.g.,
250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of

13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
necessary.

Infrared (IR) Spectroscopy

Sample Preparation:

o Solution: A dilute solution of the compound in a dry, IR-transparent solvent (e.g., hexane or
cyclohexane) can be prepared in a glovebox. The solution is then injected into a sealed liquid
IR cell with KBr or NaCl windows.

e Solid State (Nujol Mull): A small amount of the solid sample is ground with a drop of Nujol
(mineral oil) in a glovebox to form a paste. This mull is then pressed between two KBr or
NacCl plates.

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the solvent or Nujol is recorded first and then
subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-
400 cm~* with a resolution of 4 cm~1.
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Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., toluene or
hexane) at a low concentration.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for volatile,
thermally stable organometallic compounds.

Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion
probe. The electron energy is usually set to 70 eV. The mass analyzer scans a range of m/z
values to detect the molecular ion and any fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of dicumene chromium.
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Caption: Workflow for the synthesis and spectroscopic analysis of dicumene chromium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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